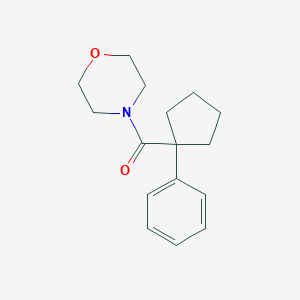

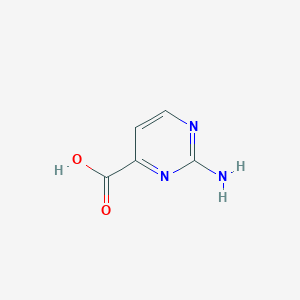

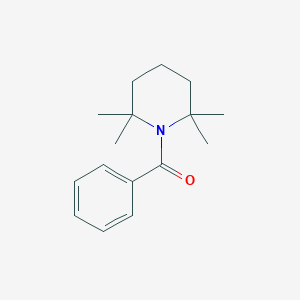

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of similar compounds. Benzamide derivatives are of significant interest due to their potential biological applications and their ability to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of starting materials such as antipyrine , isatin , and benzoyl isothiocyanate . These starting materials undergo various chemical reactions, including cyclocondensation , alkylation , and amidation , to form the desired benzamide compounds. The synthesis process can yield good to high yields and is characterized by techniques such as NMR, IR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These analyses reveal the presence of hydrogen bonding interactions, which are energetically relevant and contribute to the stability of the molecular structure . Additionally, π-interactions such as C–H⋯π and π⋯π contacts are observed, which can cooperatively stabilize the assemblies .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including interactions with nucleophiles and electrophiles, which can lead to the formation of new compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring and the nature of the heterocyclic moiety attached to it .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in some derivatives, can affect the compound's crystallization and intermolecular interactions . The biological properties, such as anti-inflammatory, antiviral, and antifungal activities, are also significant aspects of these compounds . These activities are evaluated through various in vitro assays, and the results can guide the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Staining

Compounds similar to N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, particularly those with benzimidazole groups, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Such compounds are utilized in fluorescent DNA staining, facilitating cellular and chromosomal analysis in plant and animal cell biology. This indicates potential applications in genomics and molecular diagnostics (Issar & Kakkar, 2013).

Supramolecular Chemistry

The structural motifs found in N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can be leveraged in supramolecular chemistry for developing nanotechnology applications. Benzene-1,3,5-tricarboxamides (BTAs), which share structural resemblance, exhibit self-assembly into nanometer-sized structures, highlighting their utility in material science and biomedical engineering (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Research

Compounds with benzamide structures serve as key pharmacophores in drug development, especially as prokinetic agents in treating gastrointestinal motility disorders. Their mechanism involves enhancing acetylcholine release in the gut, offering a pharmacological model for designing drugs targeting similar pathways (Wiseman & Faulds, 1994).

Therapeutic Targets and Drug Design

The structural complexity and versatility of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide-like compounds make them valuable in exploring new therapeutic targets. For instance, derivatives of imidazole, a core structure in many biologically active compounds, exhibit a wide range of pharmacological activities, from anticancer to antifungal, underscoring the potential for drug discovery and development in various disease states (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQWAXPYFIYBBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)